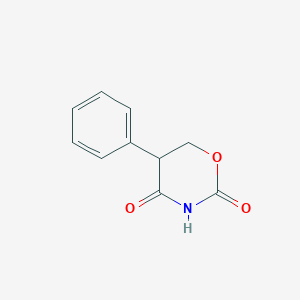

5-Phenyl-1,3-oxazinane-2,4-dione

Description

Significance of Dioxo-Substituted Six-Membered N,O-Heterocycles

Dioxo-substituted six-membered N,O-heterocycles, such as the 1,3-oxazinane-2,4-dione core, represent a class of compounds with considerable importance in medicinal and synthetic chemistry. The presence of two carbonyl groups within the heterocyclic ring imparts distinct reactivity and conformational properties. These structural features can facilitate interactions with biological targets, making them attractive scaffolds for drug discovery. For instance, the related 1,3-oxazine framework is found in compounds exhibiting a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. globalresearchonline.netijrpr.com The dione (B5365651) substitution pattern, in particular, can influence the molecule's polarity, hydrogen bonding capabilities, and metabolic stability, all of which are critical parameters in the design of new therapeutic agents.

Historical Context of 1,3-Oxazinane (B78680) Core Structures in Chemical Synthesis

The synthesis of N,O-heterocycles has a rich history, with early methods often relying on condensation reactions. While specific historical accounts detailing the very first synthesis of the 1,3-oxazinane-2,4-dione ring are not extensively documented in early literature, the broader class of 1,3-oxazines has been accessible through various synthetic routes for decades. nih.gov The development of synthetic methodologies for heterocyclic compounds has seen a continuous drive towards efficiency, selectivity, and greener reaction conditions. Over the years, numerous strategies have been developed for the construction of the 1,3-oxazinane core, ranging from classical cyclization reactions to more modern transition-metal-catalyzed approaches. organic-chemistry.org These advancements have paved the way for the synthesis of a diverse array of substituted 1,3-oxazinane derivatives, enabling the exploration of their chemical and biological properties.

Rationale for Research on 5-Phenyl-1,3-oxazinane-2,4-dione

The primary impetus for the focused investigation of this compound stems from its identification as a metabolite of the antiepileptic drug felbamate (B1672329). nih.gov This discovery has significant pharmacological and toxicological implications. Understanding the formation, reactivity, and biological effects of this metabolite is crucial for a comprehensive understanding of felbamate's mechanism of action and its potential for adverse effects.

The metabolic pathway leading to this compound is thought to involve the oxidation of a cyclic carbamate (B1207046) intermediate, 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one. nih.gov The study of this dione metabolite is therefore essential for elucidating the complete metabolic fate of felbamate in humans.

Overview of Current Research Landscape and Key Challenges

Current research on this compound is largely centered on its synthesis, in vitro reactivity, and its role as a biomarker for felbamate metabolism. nih.gov A key research finding is that the dione undergoes base-catalyzed decomposition to yield several products, one of which is 3-carbamoyl-2-phenylpropionic acid, a major human metabolite of felbamate. nih.gov Evidence for the presence of the dione in human urine following felbamate administration has been established through the identification of one of its primary in vitro decomposition products. nih.gov

A significant challenge in this area of research is the inherent reactivity and potential instability of the 1,3-oxazinane-2,4-dione ring, which can complicate its synthesis, isolation, and characterization. Developing robust and efficient synthetic routes to access this and related compounds is an ongoing objective for synthetic chemists. Furthermore, a deeper understanding of the pharmacological and toxicological profile of this compound is required to fully assess its impact on patients undergoing felbamate therapy.

Below is a table summarizing the key properties of this compound:

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₉NO₃ | nih.gov |

| Molecular Weight | 191.18 g/mol | nih.gov |

| CAS Number | Not available | |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

5-phenyl-1,3-oxazinane-2,4-dione |

InChI |

InChI=1S/C10H9NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12,13) |

InChI Key |

YPIQXPKZXKWWSZ-UHFFFAOYSA-N |

SMILES |

C1C(C(=O)NC(=O)O1)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C(=O)NC(=O)O1)C2=CC=CC=C2 |

Synonyms |

5-phenyl-1,3-oxazinane-2,4-dione 5-phenyl-OXZD |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 1,3 Oxazinane 2,4 Dione

Classical Synthetic Approaches

Classical methods for synthesizing the 5-Phenyl-1,3-oxazinane-2,4-dione scaffold rely on established organic chemistry reactions, including cyclocondensation and the strategic assembly from multiple components or derivatized precursors.

Multicomponent Reaction Strategies for Core Scaffold Assembly

Multicomponent reactions (MCRs), which involve combining three or more starting materials in a single operation, offer an efficient and atom-economical route to complex molecules. nih.gov For the synthesis of 1,3-oxazinane-2,4-diones, a significant MCR has been developed that utilizes epoxides, isocyanates, and carbon monoxide (CO) in a stereospecific manner. sigmaaldrich.com

This reaction is catalyzed by a specific aluminum-cobalt complex, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻. sigmaaldrich.com The process involves the coupling of these three components to directly form the 1,3-oxazinane-2,4-dione ring system. A key advantage of this method is its stereospecificity; when a chiral epoxide is used as a starting material, the reaction yields an enantiomerically pure 1,3-oxazinane-2,4-dione. sigmaaldrich.com This provides a powerful tool for accessing chiral versions of the target scaffold.

Table 1: Multicomponent Synthesis of 1,3-Oxazinane-2,4-diones

| Epoxide Substrate | Isocyanate Substrate | Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Various epoxides | Various isocyanates | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Stereospecific synthesis from epoxides, isocyanates, and CO. | sigmaaldrich.com |

Strategies Utilizing Precursors and Intermediate Derivatization

The synthesis of this compound can also be achieved through the cyclization of carefully chosen acyclic precursors. These strategies involve preparing a linear molecule that already contains the necessary atoms and functional groups, which is then induced to form the heterocyclic ring.

One such strategy involves the use of α-amino acids as precursors. Although detailed for the isomeric 1,3-oxazinane-2,5-diones, the principle involves creating N-Cbz-protected diazoketones from α-amino acids. researchgate.net These intermediates can then undergo metal-free intramolecular cyclization, promoted by an acid catalyst like silica-supported perchloric acid, to form the oxazinanone ring. researchgate.net Adapting this to phenylglycine could theoretically provide a route to the 5-phenyl substituted core.

Another established precursor-based approach in oxazine (B8389632) synthesis involves the cyclization of chalcone (B49325) derivatives. derpharmachemica.com In a typical sequence, a chalcone is reacted with a reagent like urea (B33335) to form the heterocyclic ring. derpharmachemica.com For the target molecule, this would conceptually involve a chalcone derived from p-amino acetophenone (B1666503) and a benzaldehyde (B42025) derivative. derpharmachemica.com

Modern and Stereoselective Synthetic Pathways

Recent advancements in synthetic chemistry have led to the development of more sophisticated and selective methods for constructing the 1,3-oxazinane-2,4-dione scaffold, with a particular emphasis on controlling stereochemistry.

Enantioselective Synthesis of 1,3-Oxazinane-2,4-dione Scaffolds

The demand for enantiomerically pure compounds in various scientific fields has driven the development of asymmetric syntheses. For 1,3-oxazinane-2,4-diones, the most direct enantioselective method reported is the multicomponent reaction involving chiral epoxides. sigmaaldrich.com The reaction catalyzed by the [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ complex proceeds with retention of stereochemistry from the epoxide, allowing for the synthesis of optically active 1,3-oxazinane-2,4-diones. sigmaaldrich.com This stereospecificity is a significant feature of this modern synthetic pathway.

Another potential, though less direct, route to chiral scaffolds involves using chiral precursors, such as α-amino acids. The synthesis of related oxazinanones from diazoketones derived from chiral α-amino acids demonstrates that the stereocenter of the amino acid can be preserved during the formation of the heterocyclic ring. researchgate.net

Catalyst-Mediated Approaches to Oxazinane Ring Systems

Catalysis is central to modern organic synthesis, enabling reactions to occur under milder conditions with higher efficiency and selectivity. The synthesis of the 1,3-oxazinane-2,4-dione core and related structures benefits significantly from various catalytic systems.

The Lewis acidic aluminum-cobalt catalyst, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, is pivotal in the three-component synthesis from epoxides, isocyanates, and CO, showcasing a sophisticated catalyst enabling a complex transformation. sigmaaldrich.com In contrast, the cyclocondensation of 2,3-allenamides with CO₂ can proceed without a metal catalyst, relying instead on a simple inorganic base like potassium carbonate. researchgate.netnih.gov

A broader look at oxazine synthesis reveals a wide array of catalysts. researchgate.netnih.gov These include Lewis acids, solid acid nanocatalysts, iridium complexes, and rhodium catalysts, each suited for specific transformations and substrates. researchgate.netnih.govrsc.org For instance, iridium catalysts have been used for the one-pot synthesis of 1,3-oxazin-4-ones from secondary amides and acyl chlorides, while various rhodium, scandium, and indium catalysts have been employed for cyclizations of diazoketone precursors to form oxazinanones. researchgate.netrsc.org

Table 2: Selected Catalyst Systems in Oxazinane Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Multicomponent Reaction | Epoxides, Isocyanates, CO | 1,3-Oxazinane-2,4-diones | Stereospecific | sigmaaldrich.com |

| K₂CO₃ or Cs₂CO₃ | Cyclocondensation | 2,3-Allenamides, CO₂ | 1,3-Oxazine-2,4-diones | Metal-free, mild conditions | researchgate.netnih.gov |

| Iridium Complex | Condensation | Secondary amides, Acyl chlorides | 1,3-Oxazin-4-ones | One-pot, mild conditions | rsc.org |

| Rhodium, Scandium, or Indium Catalysts | Intramolecular Cyclization | Diazoketones | 1,3-Oxazinane-2,5-diones | Access from amino acid precursors | researchgate.net |

| ZrOCl₂, Alum, Cl₃CCOOH | Condensation | Anilines, Aldehydes, Phenols | Various 1,3-Oxazines | Various classical syntheses | nih.gov |

Chemical Reactivity and Transformation Pathways of 5 Phenyl 1,3 Oxazinane 2,4 Dione

Ring-Opening Reactions and Mechanisms

The 1,3-oxazinane-2,4-dione ring system is susceptible to cleavage, particularly through reactions initiated by nucleophiles or catalyzed by bases. These pathways are central to its degradation and metabolic fate.

Base-Catalyzed Decomposition and Product Profiling

The most thoroughly studied aspect of 5-Phenyl-1,3-oxazinane-2,4-dione's reactivity is its decomposition under basic conditions. nih.gov In vitro studies have shown that the dione (B5365651) undergoes base-catalyzed decomposition to yield multiple products. nih.gov203.250.218 The reaction proceeds via the opening of the oxazinane ring.

The primary products identified from this decomposition are:

3-Carbamoyl-2-phenylpropionic acid : This compound is also the major human metabolite of felbamate (B1672329). nih.gov

2-Phenylacrylamide : This product provides evidence for the presence of the dione in human urine following felbamate administration. nih.gov

A third, unspecified decomposition product has also been noted in research. nih.gov

The formation of these products highlights the instability of the dione ring, which can be readily opened by hydroxide (B78521) ions, leading to a cascade of reactions that result in stable, detectable metabolites. nih.gov

Table 1: Products of Base-Catalyzed Decomposition of this compound

| Product Name | Chemical Formula | Significance | Reference |

| 3-Carbamoyl-2-phenylpropionic acid | C₁₀H₁₁NO₃ | Major human metabolite of felbamate. | nih.gov |

| 2-Phenylacrylamide | C₉H₉NO | Detected in human urine, indicating in vivo formation of the dione. | nih.gov |

Nucleophilic Attack and Subsequent Rearrangements

The base-catalyzed decomposition is a prime example of a nucleophilic attack on the 1,3-oxazinane-2,4-dione ring. The carbonyl carbons of the dione moiety are electrophilic and thus are primary targets for nucleophiles. The attack by a hydroxide ion (a nucleophile) on one of the carbonyl groups initiates the ring-opening process.

While specific studies on a broad range of nucleophiles with this compound are not widely available, the general reactivity of related heterocyclic systems suggests that other nucleophiles, such as amines or thiols, could also initiate ring-opening. mdpi.comnih.gov For instance, the reaction of related 1,3-oxazinanes with amines is a known transformation pathway. mdpi.com The initial nucleophilic attack leads to a tetrahedral intermediate which then undergoes rearrangement and ring cleavage, ultimately leading to degradation products like those seen in the base-catalyzed pathway. nih.gov

Thermal and Photochemical Degradation Pathways

Specific experimental data on the thermal and photochemical degradation of this compound is limited in the available literature. However, studies on related heterocyclic compounds provide some insight. For example, the thermolysis of 5-substituted-4H-1,3-dioxins, a related ring system, is known to proceed via a retrocycloaddition reaction to yield α,β-unsaturated aldehydes. mdpi.comnih.gov This suggests that this compound could potentially undergo thermal degradation to release reactive intermediates, although this has not been experimentally confirmed.

A patent for felbamate-derived compounds mentions the possibility of thermal degradation in the context of polymer compositions, but does not provide specific pathways for this compound itself. google.com Studies on the thermal degradation kinetics of morpholine, another heterocyclic amine, have been conducted, but direct parallels to the more complex oxazinane-dione structure are speculative. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Research on substitution reactions specifically targeting the this compound ring is not extensively documented, with ring-opening reactions being the dominant pathway studied. nih.gov However, based on general principles of organic chemistry, the molecule possesses two distinct regions for potential substitution reactions: the phenyl group and the heterocyclic ring.

Electrophilic Substitution : The phenyl group is expected to be susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), a characteristic reaction of benzene (B151609) and its derivatives. ecmdb.ca The specific directing effects of the oxazinane-dione substituent are not documented.

Nucleophilic Substitution : The heterocyclic ring itself contains several sites prone to nucleophilic attack, primarily the electrophilic carbonyl carbons, which typically leads to ring-opening rather than substitution. nih.gov However, nucleophilic substitution reactions have been noted for the broader class of 1,3-oxazinanes, which can involve the introduction of new functional groups.

Redox Chemistry of the Oxazinane-2,4-dione Moiety

The redox chemistry of this compound is primarily understood in the context of its biochemical formation and potential reactions. The compound is thought to arise from the oxidation of its precursor, 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one, which is a cyclized metabolite of felbamate. nih.gov203.250.218

Furthermore, metabolic databases list this compound in biochemical reactions involving the redox cofactor NADH (Nicotinamide adenine (B156593) dinucleotide). ecmdb.caecmdb.caumaryland.edu The reaction "this compound + NADH + Hydrogen ion" is noted, suggesting that the dione can be a substrate for a reduction reaction, likely catalyzed by a dehydrogenase enzyme. ecmdb.caecmdb.caumaryland.edu This implies that the dione moiety can be reduced, potentially back to a hydroxylated form or another reduced species, as part of its metabolic processing.

Cycloaddition Reactions and Pericyclic Transformations

There is no direct evidence in the reviewed literature of this compound participating as a reactant in cycloaddition or pericyclic reactions. The research focus has been on its degradation and metabolic transformations. nih.gov

However, cycloaddition reactions are relevant to the synthesis of the broader 1,3-oxazinane (B78680) class. For example, palladium-catalyzed [4+2] cycloadditions of vinyloxetanes with isocyanates are used to form bicyclic 1,3-oxazinanes. Additionally, retrocycloaddition reactions are a known degradation pathway for related heterocycles like 1,3-dioxins, which thermally decompose to form aldehydes. mdpi.comnih.gov While not demonstrated for this compound itself, these related transformations provide context for the general stability and reactivity of such ring systems.

Derivatives and Analogues of 5 Phenyl 1,3 Oxazinane 2,4 Dione

Synthesis of Substituted 5-Phenyl-1,3-oxazinane-2,4-dione Analogues

The synthesis of analogues of this compound involves targeted chemical modifications to the parent structure. These modifications are generally aimed at exploring the structure-activity relationships of the resulting compounds.

The phenyl group at the 5-position of the oxazinane ring is a prime site for substitution. The introduction of various functional groups onto this aromatic ring can significantly influence the electronic properties and steric bulk of the molecule. A common strategy for creating such analogues involves starting with appropriately substituted precursors. For instance, the synthesis of 4- and 5-aryl substituted 1,3(3H)oxazine-2,6-diones, which are isomeric to the title compound, has been achieved through the reaction of the corresponding aryl maleic anhydride (B1165640) with trimethylsilyl (B98337) azide (B81097). ccl.net This approach can be adapted to synthesize a variety of 5-phenyl substituted 1,3-oxazinane-2,4-diones.

Table 1: Examples of Synthesized 5-Aryl-1,3-oxazinane-2,6-dione Analogues and their Precursors

| Aryl Substituent | Precursor | Reference |

|---|---|---|

| 3-chloro-4-methylphenyl | 3-chloro-4-methylphenyl maleic anhydride | ccl.net |

| p-bromophenyl | p-bromophenyl maleic anhydride | ccl.net |

| p-tolyl | p-tolyl maleic anhydride | ccl.net |

Alkylation of the nitrogen atom within the oxazinane ring is a common derivatization strategy. For the related 4- and 5-aryl substituted oxauracils, N-alkylation has been successfully carried out by refluxing the parent compound with a dialkyl sulfate (B86663) in the presence of sodium bicarbonate in acetone. ccl.net This method has been used to prepare N-methyl and N-ethyl derivatives. ccl.net Such modifications eliminate the N-H proton, which can have significant consequences for the compound's hydrogen bonding capabilities and reactivity.

Direct substitution on the oxygen atoms of the 1,3-oxazinane-2,4-dione ring is less commonly reported for this specific scaffold but is a known modification in related heterocyclic systems. O-alkylation would likely require specific protecting group strategies to achieve regioselectivity, given the presence of two carbonyl groups and a potentially reactive N-H group.

Table 2: N-Alkylated Derivatives of Aryl-Substituted Oxazine-2,6-diones

| Parent Compound | Alkylating Agent | Product | Reference |

|---|---|---|---|

| 4-(3-chloro-4-methylphenyl)-1,3(3H)Oxazine-2,6-dione | Dimethyl sulfate | N-Methyl-4-(3-chloro-4-methylphenyl)-1,3(3H)Oxazine-2,6-dione | ccl.net |

| 4-(p-bromophenyl)-1,3(3H)Oxazine-2,6-dione | Dimethyl sulfate | N-Methyl-4-(p-bromophenyl)-1,3(3H)Oxazine-2,6-dione | ccl.net |

| 4-(p-tolyl)-1,3(3H)Oxazine-2,6-dione | Dimethyl sulfate | N-Methyl-4-(p-tolyl)-1,3(3H)Oxazine-2,6-dione | ccl.net |

The 1,3-oxazinane-2,4-dione moiety can be annulated to other ring systems to create more complex, rigid structures. The synthesis of such fused-ring systems often involves intramolecular cyclization reactions of appropriately substituted precursors. For example, various azaisatoic anhydrides, which are precursors to fused oxazine-2,4-diones, can be synthesized and subsequently used to form systems like pyrido[2,3-d] ccl.netresearchgate.netoxazine-2,4-dione. researchgate.net

Other examples of fused systems include pyrimido[4,5-d] ccl.netresearchgate.netoxazine-2,4-diones and quinoxalo[3,2-d] ccl.netresearchgate.netoxazine-2,4-dione. researchgate.net The synthesis of the latter has been described via a Curtius rearrangement of an azide followed by cyclization. researchgate.net These fused structures represent a distinct class of derivatives where the oxazinane-2,4-dione core is integrated into a larger polycyclic framework.

Comparative Reactivity Studies of Derivatives

The reactivity of this compound and its derivatives is a key area of chemical investigation. The parent compound has been found to undergo base-catalyzed decomposition. nih.gov This reactivity is influenced by the presence of the two carbonyl groups and the acidic N-H proton.

The introduction of substituents on the phenyl ring is expected to modulate this reactivity. Electron-withdrawing groups would likely increase the acidity of the N-H proton and potentially enhance the susceptibility of the carbonyl carbons to nucleophilic attack. Conversely, electron-donating groups may decrease this reactivity.

N-alkylation of the oxazinane ring would preclude reactions involving the N-H proton, such as deprotonation. This would likely increase the stability of the ring system under basic conditions. Comparative studies on the rates of hydrolysis or other decomposition pathways for a series of substituted derivatives would provide valuable quantitative data on these electronic effects. While specific comparative studies on a series of this compound derivatives are not extensively documented, the principles of physical organic chemistry suggest these predictable trends in reactivity.

Conformational Analysis of Substituted Oxazinane-2,4-diones

The six-membered 1,3-oxazinane (B78680) ring is not planar and can adopt various conformations, such as chair, boat, and twist-boat forms. The conformational preference is dictated by the steric and electronic nature of the substituents on the ring. For the parent this compound, the bulky phenyl group at the 5-position will have a significant influence on the conformational equilibrium. It is expected to preferentially occupy an equatorial position in a chair-like conformation to minimize steric strain.

The conformational analysis of related 1,2-oxazine ring systems has been performed using a combination of NMR spectroscopy and theoretical calculations. researchgate.net These studies often involve the analysis of coupling constants and the use of computational methods to determine the major conformation of different rotamers. researchgate.net Similar methodologies can be applied to substituted 5-phenyl-1,3-oxazinane-2,4-diones to elucidate their three-dimensional structures in solution.

The introduction of further substituents on the oxazinane ring or the phenyl group will alter the conformational landscape. For example, bulky N-alkyl groups could introduce additional steric interactions that might shift the conformational equilibrium or even lead to the adoption of non-chair conformations. A detailed conformational analysis is crucial for understanding the structure-property relationships of these compounds.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for determining the connectivity and spatial arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide a complete picture of the molecular structure of 5-Phenyl-1,3-oxazinane-2,4-dione.

1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Detailed experimental ¹H and ¹³C NMR data for this compound, including specific chemical shifts and coupling constants, are not widely available in the public domain. However, a theoretical analysis based on the known structure allows for the prediction of the expected NMR spectral features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl group and the oxazinane ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The protons on the oxazinane ring, being in a more shielded environment, would resonate at higher field strengths. The chemical shifts and multiplicities of the CH and CH₂ groups within the heterocyclic ring would be crucial for determining their relative positions and stereochemistry.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the chemical environment of each carbon atom. The carbonyl carbons of the dione (B5365651) moiety are expected to be the most deshielded, appearing at the lowest field (typically δ 160-180 ppm). The carbons of the phenyl ring would resonate in the aromatic region (δ 120-140 ppm), while the aliphatic carbons of the oxazinane ring would be found at higher field.

2D NMR: To establish unambiguous assignments and stereochemistry, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the oxazinane ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would correlate directly bonded proton and carbon atoms, enabling the assignment of the ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, providing critical information for piecing together the molecular skeleton, including the connection of the phenyl group to the oxazinane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining the stereochemistry. It identifies protons that are close in space, regardless of their bonding connectivity. For this compound, NOESY would be used to establish the relative orientation of the phenyl group with respect to the substituents on the oxazinane ring.

While specific experimental data is not available, the following table outlines the expected NMR data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons (phenyl group) and aliphatic protons (oxazinane ring). |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. |

| COSY | Correlations between adjacent protons in the oxazinane ring. |

| HMQC/HSQC | Correlations between directly bonded C-H pairs. |

| HMBC | Long-range correlations establishing the connectivity of the molecular fragments. |

| NOESY | Through-space correlations revealing the stereochemical arrangement of the molecule. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the carbonyl groups of the dione functionality. These C=O stretching vibrations typically appear in the region of 1700-1800 cm⁻¹. The presence of the N-H group in the oxazinane ring would give rise to a stretching vibration in the range of 3200-3400 cm⁻¹. The C-O-C ether linkage within the ring would exhibit a characteristic stretching band around 1000-1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below this value. Bending vibrations for the phenyl ring would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretching vibrations would also be visible in the Raman spectrum. The aromatic ring vibrations are often strong in Raman spectra, providing a characteristic fingerprint for the phenyl group.

Although a specific experimental FT-IR or Raman spectrum for this compound is not publicly documented, the expected characteristic vibrational frequencies are summarized in the table below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy |

| N-H Stretch | 3200-3400 | FT-IR |

| Aromatic C-H Stretch | >3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | <3000 | FT-IR, Raman |

| C=O Stretch (Dione) | 1700-1800 | FT-IR, Raman |

| C-O-C Stretch | 1000-1200 | FT-IR |

| Aromatic C=C Stretch | 1400-1600 | FT-IR, Raman |

Mass Spectrometry for Fragmentation Pattern Analysis and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation pattern.

For this compound (C₁₀H₉NO₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (191.18 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for such a molecule could involve the loss of small neutral molecules like CO₂ or CO from the dione ring. Cleavage of the oxazinane ring at various points would lead to the formation of characteristic fragment ions. The phenyl group could also be lost as a radical or cation. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Predicted mass spectrometry data for adducts of this compound are available and provide theoretical m/z values that would be expected in an experimental analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 192.06552 |

| [M+Na]⁺ | 214.04746 |

| [M-H]⁻ | 190.05096 |

X-ray Crystallography for Solid-State Structural Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. A successful crystallographic analysis would definitively establish the stereochemistry at the chiral center(s) and the conformation of the oxazinane ring (e.g., chair, boat, or twist-boat). It would also reveal details about the intermolecular interactions, such as hydrogen bonding involving the N-H and carbonyl groups, which govern the packing of the molecules in the crystal lattice.

While experimental crystallographic data is unavailable, a related structure, that of 5-methyl-3-phenyl-1,3-oxazinan-2-one, has been determined by X-ray diffraction, providing some insight into the general structural features of the 1,3-oxazinane (B78680) ring system. However, direct extrapolation of these findings to this compound is not possible due to the differences in substitution and oxidation state.

| Parameter | Information Provided by X-ray Crystallography |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The geometry of the molecule. |

| Torsion Angles | The conformation of the molecule. |

| Intermolecular Interactions | How the molecules are arranged in the solid state. |

Theoretical and Computational Chemistry of 5 Phenyl 1,3 Oxazinane 2,4 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-phenyl-1,3-oxazinane-2,4-dione, such calculations would provide invaluable insights into its structure and behavior at the atomic level.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in the computational study of a molecule is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. Using methods like Density Functional Theory (DFT), one could calculate key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Hypothetical) |

| Bond Length | C2=O8 | 1.20 Å |

| C4=O9 | 1.21 Å | |

| N3-C2 | 1.38 Å | |

| N3-C4 | 1.40 Å | |

| C5-C6 (Phenyl) | 1.39 Å | |

| Bond Angle | O1-C2-N3 | 115° |

| C2-N3-C4 | 125° | |

| Dihedral Angle | C6-C5-C4-N3 | 85° |

Note: The values in this table are hypothetical and serve as an example of what would be obtained from a DFT calculation. Actual values would require a specific computational study to be performed.

Electronic structure analysis would further reveal properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. This information is critical for predicting the molecule's reactivity.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for the identification and characterization of a compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Atom/Group | Predicted Chemical Shift/Frequency (Hypothetical) |

| ¹H-NMR | H at C5 | 4.5 ppm |

| ¹³C-NMR | C2 (Carbonyl) | 168 ppm |

| C4 (Carbonyl) | 172 ppm | |

| IR | C=O stretch | 1750, 1780 cm⁻¹ |

Note: These spectroscopic values are illustrative and would need to be calculated using appropriate computational models.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, including decomposition and transformation.

Transition State Characterization for Decomposition Pathways

Studies on the metabolism of felbamate (B1672329) indicate that this compound is subject to decomposition. organic-chemistry.org Computational modeling could identify the transition states involved in these decomposition pathways, providing insights into the energy barriers and the feasibility of different routes.

Solvent Effects on Reactivity and Conformation

The surrounding solvent can significantly influence the behavior of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), could be employed to study how different solvents affect the conformational preferences and the reactivity of this compound. For instance, polar solvents might stabilize certain conformations or transition states over others. organic-chemistry.org

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational landscape of a molecule like this compound.

In a hypothetical MD simulation of this compound, the process would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. This would be followed by an energy minimization step to find a low-energy starting conformation. The system would then be gradually heated to a desired temperature and equilibrated. Finally, a production run would be performed, during which the trajectory of each atom is saved at regular intervals.

Analysis of the resulting trajectory would allow for the exploration of the molecule's conformational space. This includes identifying the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation of the phenyl group relative to the oxazinane ring. Such simulations could reveal intricate details about the molecule's dynamic behavior, which is crucial for understanding its interactions with biological targets.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit (e.g., GBSA) |

| Ensemble | NVT (Canonical) or NPT (Isothermal-Isobaric) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | Nanoseconds to Microseconds |

Structure-Reactivity Relationship (SAR) Studies based on Quantum Chemical Descriptors (Chemometric Techniques)

Structure-Reactivity Relationship (SAR) studies aim to find a correlation between the chemical structure of a compound and its reactivity. Quantum chemical descriptors, derived from the principles of quantum mechanics, provide a quantitative way to describe the electronic properties of a molecule and are instrumental in developing these relationships.

For this compound, a typical SAR study would begin with the calculation of a variety of quantum chemical descriptors using methods like Density Functional Theory (DFT). These descriptors quantify various aspects of the molecule's electronic structure.

Once these descriptors are calculated for a series of related compounds, chemometric techniques such as multiple linear regression (MLR), principal component analysis (PCA), or partial least squares (PLS) would be employed to build a mathematical model that relates the descriptors to the observed reactivity. This model can then be used to predict the reactivity of new, unsynthesized compounds and to understand the structural features that are most important for a particular chemical transformation.

Table 2: Key Quantum Chemical Descriptors for SAR Studies

| Descriptor | Description |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; an indicator of chemical reactivity. |

| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. |

| Chemical Potential (μ) | The negative of the electronegativity; related to the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | A global measure of the electrophilic character of a molecule. |

| Mulliken Atomic Charges | Distribution of the electron density among the atoms in the molecule. |

While specific experimental or computational data for this compound is not available in the public domain to populate these tables with concrete findings, the frameworks presented here illustrate the established methodologies that would be used to investigate its theoretical and computational chemistry.

Mechanistic Investigations of Chemical Interactions with Biological Systems in Vitro Models

Chemical Pathways of Formation from Biological Precursors (In Vitro)

The formation of 5-Phenyl-1,3-oxazinane-2,4-dione in vitro is understood to occur through a series of chemical transformations originating from precursors.

The immediate precursor to this compound is the cyclic carbamate (B1207046), 4-hydroxy-5-phenyl-tetrahydro-1,3-oxazin-2-one. nih.govnih.gov The formation of the dione (B5365651) is proposed to occur through the oxidation of this cyclic carbamate. nih.govnih.gov This transformation is a key step in the metabolic pathway of the antiepileptic drug felbamate (B1672329), from which these precursors are derived. nih.govnih.gov The consideration of this oxidation step was prompted by the structural similarities and parallel reaction pathways observed with other compounds like 4-hydroxycyclophosphamide. nih.gov

The formation of the direct precursor to this compound is governed by a reversible cyclization process. In vitro studies have shown that 3-carbamoyl-2-phenylpropionaldehyde (B1257828), a metabolite of felbamate, is highly unstable at physiological pH, with a half-life of less than or equal to 30 seconds. nih.gov This aldehyde has two primary reaction pathways: a facile elimination to form 2-phenylpropenal (atropaldehyde) or a predominant, reversible cyclization to generate the more stable 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one. nih.gov

This cyclic urethane (B1682113) has a significantly longer half-life of at least 5 hours at physiological pH, allowing it to act as a stable reservoir for the reactive aldehyde in both in vitro and in vivo systems. nih.gov The equilibrium favors the formation of the more stable cyclic carbamate, which can then undergo oxidation to form this compound. nih.govnih.gov

Table 1: In Vitro Stability and Reaction Pathways of 3-Carbamoyl-2-phenylpropionaldehyde at Physiological pH

| Compound | Half-life (t½) at Physiological pH | Predominant Reaction Pathway | Product(s) |

| 3-Carbamoyl-2-phenylpropionaldehyde | ≤ 30 seconds | Reversible Cyclization | 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one |

| Elimination | 2-phenylpropenal | ||

| 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one | ≥ 5 hours | - | - |

In Vitro Chemical Reactivity and Decomposition Pathways in Biological Mimetic Environments

The chemical reactivity of this compound has been evaluated in vitro to understand its stability and interactions in environments that mimic biological conditions.

In vitro studies have demonstrated that this compound undergoes base-catalyzed decomposition. nih.govnih.gov This indicates that the stability of the compound is dependent on the pH of its environment. In alkaline conditions, the dione decomposes into three products. nih.gov One of these decomposition products has been identified as 3-carbamoyl-2-phenylpropionic acid, which is a major human metabolite of felbamate. nih.govnih.gov Another identified decomposition product found in human urine following felbamate administration is 2-phenylacrylamide. nih.gov

While direct studies on the reaction of this compound with endogenous nucleophiles like glutathione (B108866) are not extensively detailed in the reviewed literature, the reactivity of its precursor, 3-carbamoyl-2-phenylpropionaldehyde, has been investigated. In vitro incubations of 3-carbamoyl-2-phenylpropionaldehyde with glutathione have demonstrated the formation of a glutathione-atropaldehyde conjugate. nih.gov This suggests that the reactive aldehyde, which exists in equilibrium with the cyclic precursor of the dione, is susceptible to nucleophilic attack by glutathione.

The metabolism of many xenobiotics is mediated by enzyme systems, primarily the cytochrome P450 (CYP) family of enzymes located in liver microsomes. nih.gov While the formation of this compound is part of a metabolic pathway, specific in vitro studies detailing its own enzymatic transformation are not extensively available in the searched literature. The general methodology for studying such transformations involves incubating the compound with liver microsomes and analyzing the formation of metabolites. nih.gov

Comparison of Chemical Reactivity to Structurally Analogous Bioactive Heterocyles

The chemical reactivity of this compound in biological systems can be inferred by comparing it to structurally similar bioactive heterocyclic compounds. The core of this molecule is a six-membered ring containing two carbonyl groups, an oxygen, and a nitrogen atom. This structure possesses both an amide (or more accurately, a carbamate) linkage and an acid anhydride-like linkage. The reactivity at the electrophilic C2 and C4 carbonyl carbons is central to its potential interactions with biological nucleophiles.

Key structural analogues for comparison include five-membered rings like oxazolidine-2,4-diones and thiazolidine-2,4-diones, as well as the highly reactive amino acid N-carboxyanhydrides (NCAs), which are oxazolidine-2,5-diones. wikipedia.orgnih.govnih.gov Broader comparisons can be made to other 1,3-oxazine derivatives to understand the specific contribution of the dione functional groups to the molecule's chemical behavior. ijrpr.combohrium.com

Reactivity of the 1,3-Oxazinane-2,4-dione Ring

The 1,3-oxazinane-2,4-dione ring features two distinct electrophilic centers at the C2 and C4 carbonyls. The C2 carbonyl is part of an anhydride-like system (O-C(O)-N), making it highly susceptible to nucleophilic attack. This is analogous to the reactivity of N-carboxyanhydrides. wikipedia.org The C4 carbonyl is part of a cyclic amide (lactam) structure, which is generally less reactive than the anhydride (B1165640) moiety. Therefore, nucleophilic attack, such as hydrolysis or reaction with amino or hydroxyl groups of proteins, would be expected to occur preferentially at the C2 position, leading to ring-opening.

Comparison with Five-Membered Heterocycles

Oxazolidine-2,4-diones and Thiazolidine-2,4-diones: The five-membered oxazolidine-2,4-dione ring is a close analogue. nih.gov Due to increased ring strain compared to the six-membered 1,3-oxazinane (B78680) system, oxazolidine-2,4-diones are generally more reactive towards ring-opening reactions.

Amino Acid N-Carboxyanhydrides (NCAs): Amino acid N-carboxyanhydrides (NCAs), also known as Leuchs' anhydrides, are oxazolidine-2,5-diones. wikipedia.org They are exceptionally reactive compounds used extensively in the synthesis of polypeptides. tandfonline.com Their high reactivity stems from the strained five-membered ring and the presence of the acid anhydride linkage. NCAs are highly susceptible to moisture, readily hydrolyzing back to the parent amino acid. wikipedia.org They undergo ring-opening polymerization initiated by nucleophiles, a reaction that underscores the high electrophilicity of the carbonyl carbons. wikipedia.orgtandfonline.com The reactivity of the anhydride-like portion of this compound is expected to be similar to, though likely less pronounced than, that of NCAs due to the reduced strain of the six-membered ring.

Comparison with Other 1,3-Oxazine Derivatives

The broader family of 1,3-oxazines exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bohrium.comresearchgate.netderpharmachemica.com For instance, certain 2,4-disubstituted-4H-3,1-benzoxazines have been synthesized and investigated. ijrpr.com The comparison with these analogues highlights the crucial role of the dione functionality in this compound. The presence of two carbonyl groups significantly increases the electrophilicity of the ring and its susceptibility to nucleophilic attack compared to 1,3-oxazine derivatives lacking one or both of these groups. Research on compounds like 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione, identified as a dual inhibitor of EGFR and HER2 kinases in gastric tumors, demonstrates the biological relevance of the oxazinone core. nih.gov

The following tables provide a comparative overview of these heterocyclic systems.

Interactive Data Table: Comparison of Heterocyclic Scaffolds

| Heterocycle Name | Core Structure | Key Reactive Site(s) | Known Bioactivity Examples |

| This compound | Six-membered ring with O at position 1, N at 3, and C=O at 2 and 4. | C2 (anhydride-like), C4 (amide-like) | Metabolite. nih.govdrugbank.com |

| Oxazolidine-2,4-dione | Five-membered ring with O at 1, N at 3, and C=O at 2 and 4. | C2, C4 (high reactivity due to ring strain) | Anticonvulsant. nih.gov |

| Thiazolidine-2,4-dione | Five-membered ring with S at 1, N at 3, and C=O at 2 and 4. | C2, C4 | Anti-diabetic (PPARγ agonists), Anticancer. researchgate.net |

| N-Carboxyanhydride (NCA) | Five-membered ring (oxazolidine-2,5-dione). | C2, C5 (highly reactive anhydride) | Building blocks for polypeptides. wikipedia.orgtandfonline.com |

| 1,3-Oxazine Derivatives | Six-membered ring with O at 1 and N at 3. | Varies with substitution. | Anticancer, Antimicrobial, Anti-inflammatory. bohrium.comresearchgate.net |

| 3,1-Benzoxazinone Derivatives | Benzene (B151609) ring fused to a 1,3-oxazine-4-one ring. | Carbonyl carbon, imine carbon | EGFR/HER2 kinase inhibition. nih.gov |

Interactive Data Table: Comparative Reactivity of Carbonyl Groups

| Heterocycle | Carbonyl Position | Relative Susceptibility to Nucleophilic Attack | Notes |

| This compound | C2 | High | Part of a reactive carbamic anhydride system. |

| C4 | Moderate | Part of a more stable cyclic amide (lactam) system. | |

| Oxazolidine-2,4-dione | C2 & C4 | Very High | Enhanced reactivity due to five-membered ring strain. |

| N-Carboxyanhydride (NCA) | C2 & C5 | Extremely High | Highly reactive acid anhydride in a strained five-membered ring. Prone to polymerization. wikipedia.org |

| Thiazolidine-2,4-dione | C2 & C4 | High | Reactivity influenced by the sulfur atom. |

| 3,1-Benzoxazin-4-one | C4 | Moderate | Reactivity typical of a cyclic amide (lactam). |

This comparative analysis suggests that the chemical reactivity of this compound is primarily dictated by the high electrophilicity of the C2 carbonyl carbon within its carbamic anhydride-like moiety. While more stable than five-membered analogues like NCAs or oxazolidine-2,4-diones, it is expected to be significantly more reactive towards biological nucleophiles than simpler amides or 1,3-oxazine derivatives that lack the dione system. This reactivity is a critical factor in understanding its potential mechanisms of interaction within in vitro biological models.

Applications in Organic Synthesis and Material Science

5-Phenyl-1,3-oxazinane-2,4-dione as a Synthetic Intermediate

The reactivity of the 1,3-oxazinane-2,4-dione ring system makes this compound a valuable intermediate in organic synthesis. The presence of two carbonyl groups and a heteroatomic ring structure provides multiple sites for chemical modification. The phenyl group at the 5-position can influence the stereoselectivity of reactions and introduce aromatic character into target molecules.

The general versatility of 1,3-oxazine derivatives as synthetic intermediates has been widely recognized. ijrpr.com While specific studies on this compound are limited, the known chemistry of related 1,3-oxazinan-2-ones suggests that the dione (B5365651) counterpart can undergo various transformations. For instance, diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones has been demonstrated, and these compounds serve as precursors for 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones. documentsdelivered.com This suggests that this compound could similarly be a precursor to a range of functionalized open-chain and heterocyclic compounds through ring-opening or ring-transformation reactions.

A plausible reaction pathway for the formation of 1,3-oxazinane-2,4-diones has been proposed, indicating that their synthesis is feasible, which is a prerequisite for their use as intermediates. researchgate.net The reactivity of the dione structure could potentially be exploited for the introduction of various functional groups, making it a versatile building block.

Utilization of 1,3-Oxazinane-2,4-dione Derivatives as Building Blocks for Complex Molecules

Derivatives of 1,3-oxazinane-2,4-dione, including the 5-phenyl substituted variant, are considered valuable building blocks for the synthesis of more complex molecular architectures. The inherent functionality of the heterocyclic ring allows for its incorporation into larger molecules, imparting specific chemical and physical properties.

The synthesis of various heterocyclic compounds often relies on the use of versatile synthons. For example, indane-1,3-dione is a well-established building block for a wide range of biologically active molecules and functional materials. mdpi.com Similarly, the 1,3-oxazinane-2,4-dione scaffold can be envisioned as a key component in the construction of novel compounds. The phenyl group in this compound can act as a handle for further functionalization or as a key element for biological activity.

The table below illustrates the potential of various dione-containing heterocyclic building blocks in the synthesis of complex molecules.

| Building Block | Resulting Complex Molecule Class | Potential Application |

| Indane-1,3-dione | Biologically active molecules, Organic dyes | Medicinal chemistry, Electronics |

| Cyclohexane-1,3-dione | 1,2,4-Triazine derivatives | Anticancer agents |

| This compound | Polyfunctionalized acyclic compounds, Novel heterocycles | Drug discovery, Material science |

Role in the Synthesis of Related Heterocyclic Compounds

The 1,3-oxazinane-2,4-dione ring is a precursor for the synthesis of other heterocyclic systems. Through ring-opening and subsequent recyclization reactions, the atoms of the oxazinane ring can be rearranged to form different heterocyclic structures. This chemical versatility is a key aspect of its utility in synthetic organic chemistry.

For instance, the ring contraction of chloro-1,4-oxazin-2-ones to form polyfunctionalized oxazoles has been reported. rsc.org This type of transformation highlights the potential of oxazine (B8389632) derivatives to serve as synthons for other five- and six-membered heterocyclic rings. While direct evidence for this compound is not extensively documented, the general reactivity patterns of related heterocycles suggest that it could be a valuable precursor for the synthesis of other N- and O-containing heterocycles.

The synthesis of new heterocyclic compounds from precursors like oxazol-5(4H)-one and 1,2,4-triazin-6(5H)-one is a common strategy in medicinal chemistry. nih.gov The structural motifs present in this compound could potentially be rearranged to afford other valuable heterocyclic scaffolds.

Potential in Design of Novel Organic Materials (e.g., Polymers, Functional Molecules)

The incorporation of heterocyclic rings into polymer backbones is a well-established strategy for creating materials with tailored properties. The 1,3-oxazine moiety, in particular, has been investigated for its potential in developing high-performance polymers. Naphthoxazine monomers, which are a class of benzoxazines, are known to undergo thermal polymerization to produce poly(naphthoxazine) resins with desirable thermal stability. researchgate.net

While the direct polymerization of this compound has not been extensively reported, its structural features suggest potential applications in material science. The rigid phenyl group and the polar dione functionality could impart interesting properties to polymers, such as enhanced thermal stability, specific solubility characteristics, and the ability to participate in hydrogen bonding.

The development of functional organic materials often relies on the synthesis of molecules with specific electronic and photophysical properties. The 1,3-oxazine framework can be found in various organic dyes. ijrpr.com The phenyl-substituted dione could serve as a core structure for the design of novel functional molecules with applications in areas such as organic electronics or as components of photoactive materials.

The table below summarizes the potential applications of 1,3-oxazine derivatives in material science.

| 1,3-Oxazine Derivative Type | Potential Material Application | Key Properties |

| Naphthoxazines | High-performance thermosetting resins | Thermal stability |

| Benzo-1,3-oxazines | Organic dyes | Photophysical properties |

| This compound | Specialty polymers, Functional molecules | Thermal stability, Polarity, Rigidity |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The current known synthesis of 5-Phenyl-1,3-oxazinane-2,4-dione was developed to enable the study of its reactivity. nih.gov However, looking forward, there is a substantial opportunity to develop more efficient and environmentally benign synthetic methodologies. The principles of green chemistry are increasingly central to modern organic synthesis. researchgate.netresearchgate.net Future research could focus on:

Catalytic Approaches: Investigating the use of novel catalysts, such as biocatalysts (e.g., lipases) or metallic nanoparticles, to improve reaction rates and yields. mdpi.com The development of green catalysts like polyphosphoric acid or perlite-SO3H nanoparticles has proven effective for other oxazine (B8389632) derivatives and could be adapted. researchgate.net

Solvent-Free Conditions: Exploring solvent-free reaction conditions, such as grinding techniques, which have been successfully applied to the synthesis of other oxazines, reducing waste and environmental impact. researchgate.netsciresliterature.org

One-Pot Reactions: Designing multi-component reactions (MCRs) where starting materials are converted to the final product in a single step, which enhances efficiency by reducing the need for intermediate purification steps. researchgate.net

Deeper Mechanistic Understanding of Complex Reaction Pathways

Initial studies show that this compound undergoes base-catalyzed decomposition. nih.gov A more profound understanding of the mechanisms governing its reactions is crucial for controlling its chemical transformations and designing new ones. Future investigations should include:

Kinetic Studies: Performing detailed kinetic analyses under various conditions (pH, temperature, solvent) to elucidate the decomposition pathways and identify reaction intermediates.

Isotopic Labeling: Using isotopic labeling to trace the fate of specific atoms during reactions, providing definitive evidence for proposed mechanistic steps.

Spectroscopic Monitoring: Employing in-situ spectroscopic techniques like NMR and IR to observe the reaction as it progresses, offering real-time insights into the formation and consumption of different species.

Exploration of Unconventional Reactivity Profiles

Beyond its known decomposition, the 1,3-oxazinane-2,4-dione core presents opportunities for exploring novel chemical transformations. The reactivity of related ring-fused oxazine-2,4-diones demonstrates their versatility as synthetic intermediates. researchgate.net Unexplored avenues for this compound could include:

Ring-Opening Reactions: Investigating controlled ring-opening reactions with various nucleophiles to generate novel linear structures, which could serve as precursors for other complex molecules.

Cycloaddition Reactions: Exploring its potential as a dienophile or dipolarophile in cycloaddition reactions to construct more complex polycyclic systems.

Electrochemical Synthesis: Utilizing electrochemical methods, a green and powerful tool in modern organic synthesis, to mediate novel cyclization or functionalization reactions. acs.org

Advanced Computational Modeling for Predictive Chemistry and Rational Design

Computational chemistry offers a powerful tool for predicting molecular properties and reaction outcomes, guiding experimental work and saving resources. nih.gov For this compound, future computational studies could involve:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure, predict reactivity sites, and calculate the energies of reaction pathways and transition states.

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the molecule and its interactions with solvents or other reagents, which can be particularly insightful for designing new catalysts or understanding reaction mechanisms. nih.gov

Predictive Property Modeling: Employing quantitative structure-activity relationship (QSAR) models to predict the properties of hypothetical analogues, aiding in the rational design of new compounds with desired characteristics.

| Predicted Property | Value | Source |

| Water Solubility | 0.54 mg/mL | ALOGPS |

| logP | 1.19 | ALOGPS |

| Polar Surface Area | 58.89 Ų | Chemaxon |

| Hydrogen Donor Count | 1 | Chemaxon |

| Hydrogen Acceptor Count | 3 | Chemaxon |

Table generated from data available on DrugBank Online and PubChem. drugbank.comnih.gov

Expanding the Scope of Analogues and Their Chemical Properties

The synthesis and study of analogues are fundamental to exploring the chemical space around a core structure. By systematically modifying the this compound scaffold, researchers can tune its physical, chemical, and potentially biological properties. Future work should target the synthesis of a library of analogues by:

Varying the Phenyl Substituent: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) onto the phenyl ring to modulate the electronic properties of the entire molecule.

Substitution at other positions: Exploring the introduction of substituents at other positions on the oxazinane ring, where synthetically feasible, to create a diverse range of new chemical entities.

Creating Ring-Fused Analogues: Synthesizing analogues where the oxazinane-dione ring is fused to other aromatic or heterocyclic systems, a strategy that has yielded diverse chemical properties in related systems. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

To accelerate the discovery process, modern chemical research is increasingly integrating automation and high-throughput techniques. researchgate.net Applying these technologies to the study of this compound and its analogues could rapidly advance the field. This would involve:

Automated Synthesis Platforms: Developing and adapting automated synthesizers for the solid-phase or flow-chemistry synthesis of a library of analogues. researchgate.net This would allow for the rapid creation of many different compounds for screening.

High-Throughput Screening (HTS): Implementing HTS methods to quickly evaluate the properties (e.g., stability, reactivity) of the synthesized library of compounds.

Data-Driven Discovery: Combining the large datasets generated from HTS with machine learning algorithms to identify structure-property relationships and guide the design of subsequent generations of molecules.

Q & A

Basic: What are the primary synthetic routes for 5-Phenyl-1,3-oxazinane-2,4-dione, and how can researchers optimize yield?

Methodological Answer:

The compound can be enzymatically synthesized via alcohol dehydrogenase 1A-mediated conversion of 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one . Optimization involves adjusting reaction parameters (e.g., pH, temperature, enzyme concentration) and monitoring intermediates using LC-MS (e.g., predicted spectra at 10V, 20V, and 40V negative-ion modes) . Purification via recrystallization (e.g., methanol) is recommended for high-purity yields .

Basic: How is this compound structurally characterized?

Methodological Answer:

Use a combination of:

- NMR : Analyze aromatic protons (δ 7.0–7.5 ppm for phenyl) and carbonyl groups (δ 160–180 ppm for oxazinane-dione) .

- LC-MS/MS : Compare experimental spectra with predicted negative-ion mode spectra (e.g., HMDB0060400) .

- SMILES Notation : Validate using canonical SMILES strings (e.g.,

C1C(C(=O)NC(=O)O1)C2=CC=CC=C2) .

Basic: What metabolic pathways involve this compound?

Methodological Answer:

It participates in felbamate metabolism in humans, likely acting as an intermediate. Researchers should track its formation/elimination using isotopic labeling (e.g., ¹³C) and monitor enzyme activity (e.g., alcohol dehydrogenase 1A) in hepatic microsomal assays . Pathway cross-referencing with KEGG or HMDB is advised .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Methodological Answer:

- Factorial Design : Systematically vary experimental conditions (e.g., solvent, concentration) to isolate confounding factors .

- Cross-Validation : Compare NMR/LC-MS data with computational predictions (e.g., HMDB’s collision cross-section models) .

- Error Analysis : Quantify signal-to-noise ratios and calibrate instruments using standards (e.g., Royal Society of Chemistry’s spectral references) .

Advanced: What computational tools model the reactivity of this compound?

Methodological Answer:

- COMSOL Multiphysics : Simulate reaction kinetics under varying thermodynamic conditions (e.g., pressure, solvent polarity) .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Model interactions with enzymes (e.g., alcohol dehydrogenase) using force fields like AMBER or CHARMM .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Storage : Keep in airtight containers at –20°C to prevent degradation .

- Emergency Response : Follow HMDB/PAMDB guidelines for spill containment and disposal .

Advanced: How can experimental design address low yields in enzymatic synthesis?

Methodological Answer:

- Response Surface Methodology (RSM) : Optimize variables (pH, temperature, substrate ratio) using a central composite design .

- Enzyme Immobilization : Enhance stability via covalent bonding to silica or chitosan matrices .

- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediate bottlenecks .

Advanced: What strategies validate the compound’s role in metabolic pathways?

Methodological Answer:

- Knockout Models : Use CRISPR/Cas9 to silence alcohol dehydrogenase 1A and observe metabolite accumulation .

- Isotope Tracing : Adminstrate ¹⁴C-labeled precursors and track incorporation via autoradiography .

- Metabolomics : Pair LC-MS with multivariate analysis (e.g., PCA) to identify correlated metabolites .

Basic: How is the compound’s solubility and stability assessed?

Methodological Answer:

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and analyze via UV-Vis .

- Stability : Conduct accelerated degradation studies (40°C/75% RH) and quantify decomposition products using HPLC .

Advanced: How can AI enhance research on this compound’s applications?

Methodological Answer:

- Predictive Modeling : Train neural networks on HMDB/PAMDB data to forecast biological activity .

- Automated Workflows : Integrate robotic synthesis with AI-driven LC-MS data interpretation .

- Quantum Machine Learning : Predict reaction pathways using hybrid quantum-classical algorithms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.